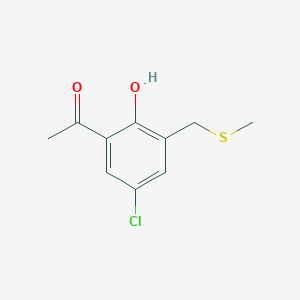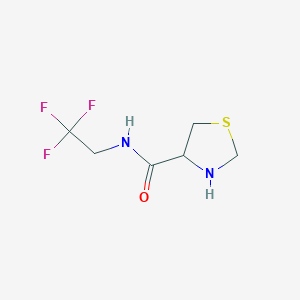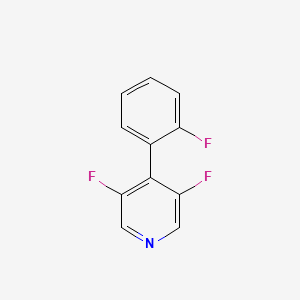
3,5-Difluoro-4-(2-fluorophenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoro-4-(2-fluorophenyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .
Vorbereitungsmethoden
The synthesis of 3,5-Difluoro-4-(2-fluorophenyl)pyridine involves several steps. One common method includes the nucleophilic substitution of pentafluoropyridine with appropriate nucleophiles . Another method involves the use of fluorinating agents such as cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide . The reaction conditions typically involve heating the mixture to high temperatures and maintaining these conditions for extended periods to ensure complete fluorination .
Analyse Chemischer Reaktionen
3,5-Difluoro-4-(2-fluorophenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of fluorine atoms with other nucleophiles under basic conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, although specific conditions and reagents vary.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
3,5-Difluoro-4-(2-fluorophenyl)pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,5-Difluoro-4-(2-fluorophenyl)pyridine involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. This interaction can affect various biological pathways, although specific details may vary depending on the application .
Vergleich Mit ähnlichen Verbindungen
3,5-Difluoro-4-(2-fluorophenyl)pyridine can be compared with other fluorinated pyridines such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- Pentafluoropyridine
These compounds share similar properties due to the presence of fluorine atoms but differ in their specific substitution patterns and reactivity .
Eigenschaften
Molekularformel |
C11H6F3N |
|---|---|
Molekulargewicht |
209.17 g/mol |
IUPAC-Name |
3,5-difluoro-4-(2-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H6F3N/c12-8-4-2-1-3-7(8)11-9(13)5-15-6-10(11)14/h1-6H |
InChI-Schlüssel |
DXCAAXYRNKXHGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C=NC=C2F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


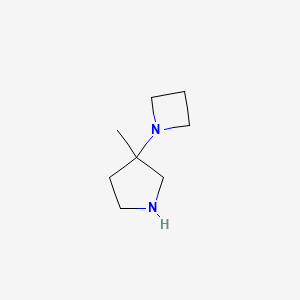

![Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13198692.png)
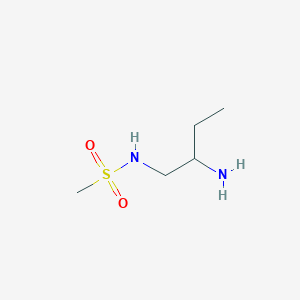
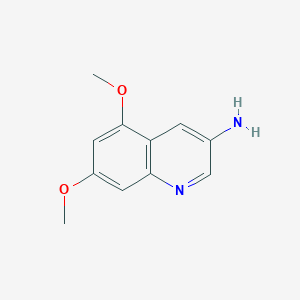
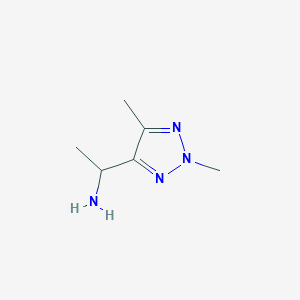
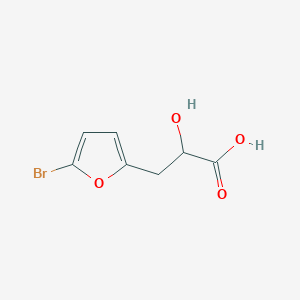
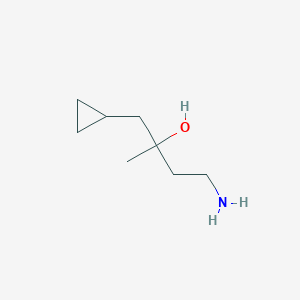
![tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate](/img/structure/B13198723.png)
![tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13198741.png)

![6,7-dihydro-5H-benzo[7]annulen-2-amine](/img/structure/B13198745.png)
